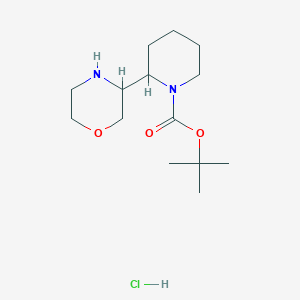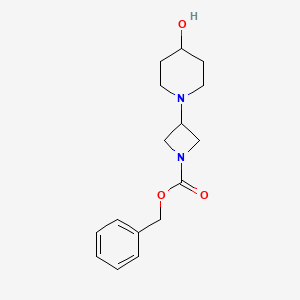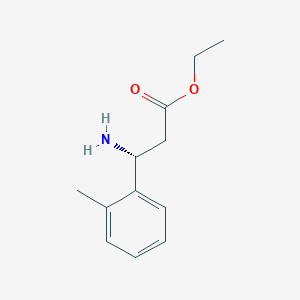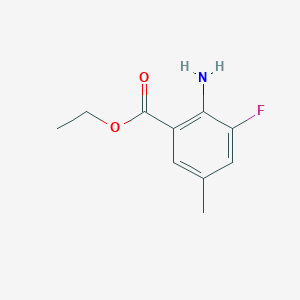![molecular formula C17H10OS B15307410 12H-Benzo[b]thioxanthen-12-one](/img/structure/B15307410.png)
12H-Benzo[b]thioxanthen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12H-Benzo[b]thioxanthen-12-one is a heterocyclic compound that belongs to the family of thioxanthenes It is characterized by a tricyclic structure consisting of two benzene rings fused to a central thioxanthene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Benzo[b]thioxanthen-12-one typically involves cyclization reactions. One common method is the gold(I)-catalyzed aromaticity-driven double 6-endo cascade cyclization. This method uses 1,3-diphenylprop-2-yn-1-one substrates and involves a Michael addition followed by cyclization and aromatization . Another approach involves the condensation of 5-chloro-2-iodobenzoic acid with 2-naphthylthiol, followed by ring closure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of eco-friendly reagents and conditions to ensure high yields and purity. Methods such as the Jones reagent and K2CO3 promoted tandem reactions are also explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 12H-Benzo[b]thioxanthen-12-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: Jones reagent is commonly used for oxidation reactions involving this compound.
Reduction: Standard reducing agents such as sodium borohydride can be employed.
Substitution: Halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted thioxanthenes, which can exhibit different chemical and physical properties depending on the substituents introduced.
Scientific Research Applications
12H-Benzo[b]thioxanthen-12-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 12H-Benzo[b]thioxanthen-12-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
- 12H-Benzo[a]xanthen-12-one
- Benzo[a]acridin-12(7H)-one
- Azaxanthones
Comparison: 12H-Benzo[b]thioxanthen-12-one is unique due to its sulfur-containing thioxanthene ring, which imparts distinct chemical properties compared to its oxygen-containing counterparts like xanthones and azaxanthones. This uniqueness makes it valuable for specific applications where sulfur’s presence can enhance the compound’s reactivity or biological activity .
Properties
Molecular Formula |
C17H10OS |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
benzo[b]thioxanthen-12-one |
InChI |
InChI=1S/C17H10OS/c18-17-13-7-3-4-8-15(13)19-16-10-12-6-2-1-5-11(12)9-14(16)17/h1-10H |
InChI Key |
HWRDHOQOYKQNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


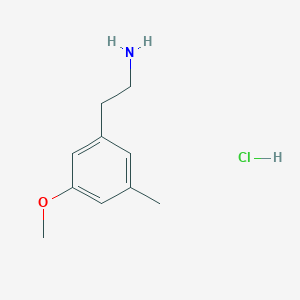
![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)
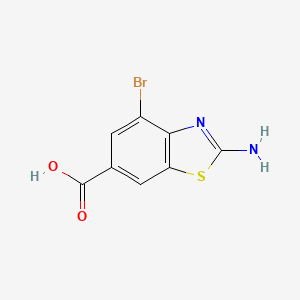
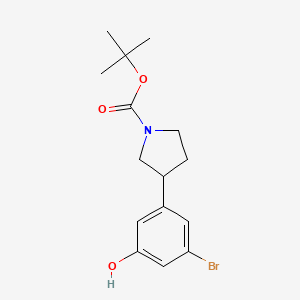
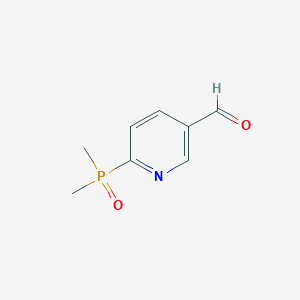
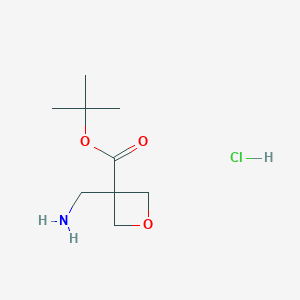
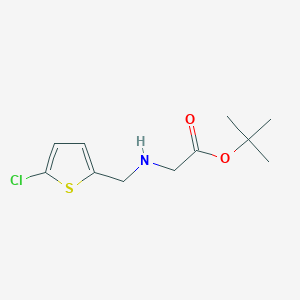
![(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid](/img/structure/B15307359.png)
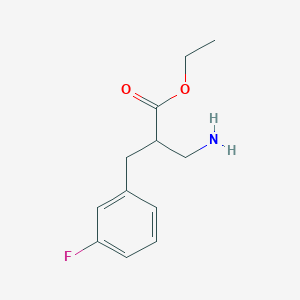
![N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride](/img/structure/B15307363.png)
